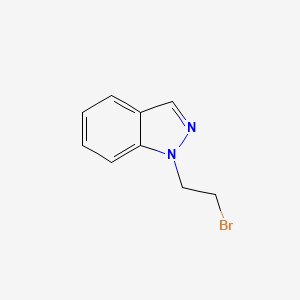

1-(2-bromoethyl)-1H-indazole

Beschreibung

Overview of Indazole Heterocycles in Contemporary Organic Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a cornerstone in the fields of medicinal and organic chemistry. researchgate.netresearchgate.net This scaffold is considered "privileged" due to its presence in a multitude of compounds with a wide array of biological activities. researchgate.netnih.gov The indazole nucleus can exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.comthieme-connect.de

The significance of indazole derivatives is underscored by their prevalence in numerous commercially available drugs and compounds currently in clinical trials. researchgate.netnih.gov The structural features of the indazole ring, including its planarity, aromaticity, and the presence of nitrogen atoms capable of hydrogen bonding, allow for critical interactions with biological targets like enzymes and receptors. longdom.org Synthetic chemists have developed numerous methods for constructing and functionalizing the indazole core, reflecting its high demand as a building block for complex molecules. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov While rare in nature, with only a few known natural products like nigellicine (B1251354) and nigeglanine, synthetic indazoles have demonstrated a vast range of pharmacological properties. mdpi.comnih.govresearchgate.net

The Strategic Importance of Alkyl Halide Indazole Derivatives as Synthetic Precursors

Among the various classes of indazole derivatives, those bearing an alkyl halide substituent, particularly at the N-1 or N-2 position, are of paramount strategic importance as synthetic precursors. The process of N-alkylation is a fundamental transformation in indazole chemistry, but achieving regioselectivity between the N-1 and N-2 positions can be a significant challenge. beilstein-journals.orgresearchgate.net The outcome of the alkylation reaction is influenced by factors such as the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions employed. beilstein-journals.org

Alkyl bromides are common electrophiles used for this purpose. beilstein-journals.orgresearchgate.net The resulting N-(haloalkyl)indazoles are highly versatile intermediates. The halogen atom serves as a reactive handle or leaving group, enabling a wide range of subsequent chemical modifications. For example, the bromoethyl group can be readily converted into other functional groups through nucleophilic substitution reactions. This allows for the introduction of azides, which can then participate in cycloaddition reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govnih.govua.pt This strategic functionalization makes alkyl halide indazole derivatives key building blocks for creating diverse molecular libraries for drug discovery and materials science.

Research Focus on 1-(2-Bromoethyl)-1H-Indazole: A Comprehensive Academic Perspective

1-(2-Bromoethyl)-1H-indazole (CAS No. 72521-02-9) is a specific alkyl halide derivative that has garnered academic attention as a valuable synthetic precursor. chemsrc.com Its synthesis is often achieved through the N-alkylation of the parent indazole or its substituted analogues with 1,2-dibromoethane (B42909). nih.govnih.govua.pt This reaction provides a direct route to installing the bromoethyl moiety, predominantly at the more stable N-1 position.

Research has demonstrated the utility of this compound in the synthesis of more complex heterocyclic systems. For instance, studies on nitro-substituted derivatives of 1-(2-bromoethyl)-1H-indazole have shown their successful use as precursors for triazole and pyrazoline-containing indazoles. nih.govnih.govua.pt In these studies, the 1-(2-bromoethyl) group is first converted to an azide (B81097), which then undergoes a cycloaddition reaction. nih.gov The physical and spectroscopic properties of several nitro derivatives have been characterized, providing valuable data for their identification and use in further synthesis. nih.gov

The table below summarizes the synthesis and properties of various nitro-substituted 1-(2-bromoethyl)-1H-indazole derivatives as reported in the scientific literature.

| Compound Name | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights (¹H-NMR, δ ppm) |

| 1-(2-Bromoethyl)-4-nitro-1H-indazole | 34% | 92–94 | 8.60 (s, H-3), 5.00 (t, N-CH₂), 4.00 (t, Br-CH₂) nih.gov |

| 1-(2-Bromoethyl)-5-nitro-1H-indazole | 35% | 109–111 | |

| 1-(2-Bromoethyl)-6-nitro-1H-indazole | 44% | 117–119 | 8.46 (t, H-7), 8.19 (d, H-3), 4.85 (t, N-CH₂), 3.87 (t, Br-CH₂) nih.gov |

| 1-(2-Bromoethyl)-7-nitro-1H-indazole | 38% | 77–79 | 8.25 (s, H-3), 5.07 (t, N-CH₂), 3.74 (t, Br-CH₂) nih.gov |

This targeted research highlights how 1-(2-bromoethyl)-1H-indazole and its analogues serve as pivotal intermediates, enabling access to novel and structurally diverse compounds built upon the privileged indazole scaffold.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

72521-02-9 |

|---|---|

Molekularformel |

C9H9BrN2 |

Molekulargewicht |

225.08 g/mol |

IUPAC-Name |

1-(2-bromoethyl)indazole |

InChI |

InChI=1S/C9H9BrN2/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2 |

InChI-Schlüssel |

JGBYWOLITOFHFC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN2CCBr |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2 Bromoethyl 1h Indazole and Analogues

Regioselective N-Alkylation Approaches to 1H-Indazole Derivatives

The direct N-alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, making the development of regioselective methods a key objective for synthetic chemists. nih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than that of the 2H-tautomer, which can be exploited in some synthetic strategies. beilstein-journals.orgnih.gov

Direct Alkylation of Indazole Precursors with Dihaloalkanes (e.g., 1,2-Dibromoethane)

The direct alkylation of indazole with dihaloalkanes, such as 1,2-dibromoethane (B42909), is a straightforward approach to introduce a bromoethyl group onto the indazole nitrogen. This reaction typically proceeds under basic conditions to deprotonate the indazole, rendering it more nucleophilic. The choice of base and solvent is crucial in directing the regioselectivity of the alkylation.

For instance, the reaction of 6-bromo-1H-indazole with propargyl bromide in acetone (B3395972) using a base affords 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole, demonstrating the feasibility of direct N-alkylation. researchgate.net While a specific example for 1,2-dibromoethane was not detailed in the provided search results, the general principle of direct alkylation with alkyl halides is well-established. The reaction would involve the nucleophilic attack of the indazolide anion on one of the electrophilic carbon atoms of 1,2-dibromoethane. The challenge in this synthesis lies in controlling the regioselectivity to favor the N1 isomer and avoiding potential side reactions such as double alkylation or elimination.

Factors Governing N1 vs. N2 Regioselectivity in Indazole Alkylation

The regiochemical outcome of indazole alkylation is a delicate balance of several factors, including the electronic and steric properties of the indazole substrate, the nature of the alkylating agent, and the reaction conditions. nih.govd-nb.info Understanding and manipulating these factors are key to selectively synthesizing either the N1 or N2 isomer.

The polarity of the solvent can significantly influence the N1/N2 ratio in indazole alkylation. Solvent-dependent regioselectivity has been observed in the N-alkylation of 1H-indazole and related heterocycles. nih.gov For example, the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane (B122720) using NaHMDS as a base in THF selectively yields the N2-methyl product, whereas conducting the reaction in DMSO reverses the selectivity to favor the N1-methyl product. researchgate.net This highlights the critical role of the solvent in modulating the reactivity of the two nitrogen atoms. In some cases, polar aprotic solvents like DMF are commonly employed for indazole N-alkylation. beilstein-journals.org

The proposed mechanism for this solvent effect involves the formation of different types of ion pairs between the indazolide anion and the counterion. In less polar solvents like THF, tight ion pairs are favored, which can sterically hinder the N1 position and lead to preferential N2 alkylation. Conversely, in more polar, coordinating solvents like DMSO, solvent-separated ion pairs are formed, leaving the N1 position more accessible for alkylation. nih.gov

Table 1: Effect of Solvent on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | 1:8 | researchgate.net |

| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | 4:1 | researchgate.net |

The choice of base and its corresponding counterion plays a pivotal role in directing the regioselectivity of indazole alkylation. nih.govd-nb.info Different bases can lead to varying degrees of N1 and N2 substitution. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.orgresearchgate.net In one study, using NaH in THF with n-pentyl bromide resulted in excellent N1 regioselectivity (>99:1) for the alkylation of methyl 1H-indazole-3-carboxylate. d-nb.info

The nature of the counterion associated with the base is also critical. It has been proposed that certain cations can coordinate with the indazole N2 atom and a nearby functional group (e.g., an ester at the C-3 position), forming a chelate that directs the alkylating agent to the N1 position. nih.gov For example, the use of NaH leads to the formation of a Na+ counterion, which is believed to form a tight ion pair with the indazolide, favoring N1 alkylation. nih.govresearchgate.net In contrast, larger, more loosely coordinating cations like Cs+ may lead to different selectivity profiles. DFT calculations have suggested that a chelation mechanism involving cesium can produce N1-substituted products. nih.gov

Table 2: Effect of Base on N1-Regioselectivity of Methyl 1H-indazole-3-carboxylate Alkylation with n-Pentyl Bromide

| Base | Solvent | Temperature (°C) | Conversion (%) | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Cs2CO3 | DMF | rt | 100 | 1.4:1 | d-nb.info |

| K2CO3 | DMF | rt | 90 | 1.5:1 | d-nb.info |

| NaH | THF | 50 | 100 | >99:1 | d-nb.info |

| NaHMDS | THF | rt | 100 | >98:2 | nih.gov |

Catalysts can also be employed to control the regioselectivity of indazole N-alkylation. Acidic promotion is one such strategy. For instance, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly selective N2-alkylation of indazoles with diazo compounds, providing N2-alkylated products in good to excellent yields and high regioselectivity (N2/N1 up to 100/0). rsc.org Similarly, camphorsulfonic acid has been used as a Brønsted acid catalyst for the N-alkylation of pyrazoles, and this method has been extended to indazole, yielding the N1-alkylated product. mdpi.com

The proposed mechanism for acid-catalyzed N2-alkylation involves the protonation of the alkylating agent, which then undergoes nucleophilic attack by the N2-nitrogen of the indazole. wuxibiology.com Quantum mechanical analyses suggest that for N1 alkylation to occur, the indazole must tautomerize from the more stable 1H-form to the less stable 2H-form, which incurs an energy penalty. This energy barrier is higher for N1 alkylation, thus favoring the N2-alkylation pathway. wuxibiology.com

Catalytic Approaches in the Synthesis of Indazole Derivatives

Beyond direct N-alkylation, various catalytic methods have been developed for the synthesis of the indazole core and its derivatives. These methods often involve transition metal catalysts and offer alternative routes to functionalized indazoles.

Transition-metal-catalyzed sequential C-H activation and annulation reactions provide a one-step construction of functionalized indazole derivatives. nih.gov For example, Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes can produce substituted N-aryl-2H-indazoles. nih.gov Similarly, a combination of Rh(III) and Cu(II) catalysts can facilitate the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to yield 1H-indazoles. nih.gov

Copper-catalyzed reactions are also prevalent in indazole synthesis. For instance, copper(I) iodide can catalyze the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides to give 1-substituted indazol-3-ones. rsc.org Another approach involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones to synthesize N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org These catalytic methods provide powerful tools for accessing a wide range of structurally diverse indazole derivatives that may not be readily accessible through traditional methods.

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes to a vast number of molecular structures. In the context of indazole synthesis, palladium-catalyzed reactions are primarily employed for the construction of the indazole ring itself or for carbon-carbon and carbon-nitrogen bond-forming reactions at various positions on the pre-formed ring. nih.gov For instance, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a highly effective method for creating C-C bonds by reacting an aryl halide with an organoboronic acid. researchgate.net

While palladium catalysis is extensively used for C-C and C-N coupling reactions on the indazole nucleus, its direct application for the N-alkylation of indazoles with alkyl halides like 1,2-dibromoethane is less commonly documented in scientific literature. The N-alkylation of indazoles is typically achieved through traditional nucleophilic substitution reactions. However, the principles of palladium-catalyzed allylic alkylation, a well-established transformation, could theoretically be adapted for the N-alkylation of indazoles with suitable electrophiles. This would involve the formation of a palladium-π-allyl complex, followed by nucleophilic attack by the indazole anion. The regioselectivity of such a reaction would be a key challenge to overcome.

Copper-Mediated Cyclization and Functionalization Strategies

Copper-based catalysts have emerged as a cost-effective and versatile alternative to palladium in a variety of organic transformations. In the realm of indazole chemistry, copper-mediated methods are particularly prominent in cyclization reactions to form the indazole core and in N-arylation reactions. nih.govorganic-chemistry.org For example, copper(I) oxide nanoparticles have been utilized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org

More relevant to the synthesis of 1-(2-bromoethyl)-1H-indazole, copper catalysis has been explored for the N-alkylation of various N-nucleophiles. A metallaphotoredox approach using a copper catalyst has been shown to be effective for the N-alkylation of indazoles with a range of alkyl bromides. nih.gov This method offers the advantage of high regioselectivity, a common challenge in traditional N-alkylation reactions of indazoles. nih.gov The reaction proceeds via a radical pathway, which differs from the conventional SN2 mechanism. While specific examples using 1,2-dibromoethane are not extensively detailed, the broad applicability of this copper-catalyzed method suggests its potential for the synthesis of the target compound.

The regioselectivity of N-alkylation of indazoles is a critical consideration, often yielding a mixture of N1 and N2 isomers. The choice of reaction conditions, including the base and solvent, plays a crucial role in directing the substitution to the desired nitrogen atom. For instance, the use of sodium hydride in tetrahydrofuran has been shown to favor N1 alkylation for a variety of substituted indazoles. researchgate.netnih.gov

Green Chemistry Principles Applied to Bromoethyl Indazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including indazole derivatives.

Development of Eco-Friendly and Sustainable Reaction Conditions

A key aspect of green chemistry is the use of environmentally benign solvents. In the synthesis of indazoles, water has been explored as a green solvent. For example, microwave-assisted synthesis of indazole derivatives has been successfully carried out in distilled water, offering a fast and efficient alternative to conventional methods that often rely on volatile organic solvents. jchr.org Another green solvent that has found application in indazole synthesis is polyethylene (B3416737) glycol (PEG), which was used in a copper-catalyzed three-component reaction. organic-chemistry.org The use of such solvents minimizes the environmental impact associated with solvent production, use, and disposal.

The choice of catalyst is also central to green synthesis. The development of heterogeneous catalysts that can be easily recovered and reused is a significant area of research. For instance, lemon peel powder, a readily available and biodegradable material, has been investigated as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Utilization of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained widespread adoption as a green technology that can significantly accelerate reaction rates, improve yields, and enhance product purity. nih.govrsc.org The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often more efficient than conventional heating methods. jchr.org

In the context of indazole chemistry, microwave irradiation has been successfully employed for various transformations, including the synthesis of the indazole ring and the functionalization of the indazole core. nih.govjchr.org For the N-alkylation of indazoles, microwave assistance can reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.gov This rapid and efficient heating can also contribute to energy savings, further enhancing the green credentials of the synthetic route.

Exploration of Biocatalysts and Natural Catalysts in Indazole Annulation

The use of enzymes (biocatalysts) and naturally derived catalysts in organic synthesis represents a frontier in green chemistry. These catalysts offer high selectivity, operate under mild reaction conditions (often in aqueous media), and are derived from renewable resources.

While the application of biocatalysts for the annulation (ring-forming) step of indazole synthesis is not yet widely reported, there have been explorations into using natural materials as catalysts. As mentioned previously, lemon peel powder has been used as a natural catalyst for the synthesis of the indazole ring. researchgate.net Such approaches, which utilize waste biomass, are highly aligned with the principles of a circular economy and green chemistry.

In the related area of N-alkylation, biocatalysis is showing promise. Engineered enzymes have been developed for the selective N-alkylation of other nitrogen-containing heterocycles. rsc.org These enzymatic methods can offer exceptional regioselectivity, which is a significant advantage over many traditional chemical methods that often produce mixtures of isomers. The extension of these biocatalytic N-alkylation strategies to indazoles could provide a highly efficient and environmentally friendly route to compounds like 1-(2-bromoethyl)-1H-indazole.

Chemical Reactivity and Transformation Pathways of 1 2 Bromoethyl 1h Indazole

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The bromine atom on the ethyl side chain is a good leaving group, facilitating nucleophilic substitution reactions. This pathway allows for the introduction of a wide range of functional groups, significantly expanding the synthetic utility of the parent compound.

A significant transformation of 1-(2-bromoethyl)-1H-indazole is its conversion to the corresponding azide (B81097), 1-(2-azidoethyl)-1H-indazole. This reaction is a classic example of a nucleophilic substitution (SN2) reaction where the bromide ion is displaced by the azide anion (N₃⁻).

Research has demonstrated this conversion on various nitro-substituted derivatives of 1-(2-bromoethyl)-1H-indazole. nih.govmdpi.com The reaction is typically carried out by treating the bromoethyl compound with an azide salt, such as sodium azide (NaN₃), in a suitable solvent system like a mixture of dimethylformamide (DMF) and water. mdpi.com This transformation is a critical step for preparing precursors for "click chemistry" reactions. nih.govua.pt For instance, 1-(2-bromoethyl)-6-nitro-1H-indazole is converted to its azide derivative, which serves as a key building block for synthesizing triazole-containing hybrids. nih.govmdpi.commdpi.com

Table 1: Synthesis of 1-(2-Azidoethyl)-nitro-1H-indazole Derivatives

| Starting Material | Product | Reagents & Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 1-(2-Bromoethyl)-4-nitro-1H-indazole | 1-(2-Azidoethyl)-4-nitro-1H-indazole | NaN₃, DMF/H₂O | 92% | mdpi.com |

| 1-(2-Bromoethyl)-5-nitro-1H-indazole | 1-(2-Azidoethyl)-5-nitro-1H-indazole | NaN₃, DMF/H₂O | 93% | mdpi.com |

| 1-(2-Bromoethyl)-6-nitro-1H-indazole | 1-(2-Azidoethyl)-6-nitro-1H-indazole | NaN₃, DMF/H₂O | 95% | mdpi.com |

| 1-(2-Bromoethyl)-7-nitro-1H-indazole | 1-(2-Azidoethyl)-7-nitro-1H-indazole | NaN₃, DMF/H₂O | 90% | mdpi.com |

Beyond the azide substitution, the bromine atom in 1-(2-bromoethyl)-1H-indazole and related structures can be displaced by a variety of other nucleophiles. These reactions further underscore the role of this compound as a versatile alkylating agent in organic synthesis. Potential nucleophiles include amines, thiols, and alkoxides, which would lead to the formation of aminoethyl, thioethyl, and alkoxyethyl derivatives of 1H-indazole, respectively.

Elimination Reactions Leading to N-Vinyl Indazole Derivatives

In the presence of a base, 1-(2-bromoethyl)-1H-indazole can undergo an elimination reaction (E2 mechanism) to form 1-vinyl-1H-indazole. nih.govdocbrown.info In this process, the base abstracts a proton from the carbon adjacent to the nitrogen (β-proton), followed by the simultaneous departure of the bromide ion and the formation of a carbon-carbon double bond. docbrown.info

The formation of N-vinyl indazole derivatives has been observed as a competing side reaction during the alkylation of indazoles with 1,2-dibromoethane (B42909), particularly when weaker bases are employed. nih.gov However, reaction conditions can be optimized to favor this elimination pathway, providing a direct route to N-vinyl indazoles. researchgate.net These vinyl derivatives are valuable intermediates, especially as dipolarophiles in cycloaddition reactions. nih.govmdpi.com

Table 2: Formation of N-Vinyl-nitro-1H-indazoles via Elimination

| Precursor | Product | Reagents & Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 1-(2-Bromoethyl)-4-nitro-1H-indazole | 1-Vinyl-4-nitro-1H-indazole | Cs₂CO₃, CH₂Cl₂ | 25% | |

| 1-(2-Bromoethyl)-6-nitro-1H-indazole | 1-Vinyl-6-nitro-1H-indazole | Cs₂CO₃, CH₂Cl₂ | 25% |

Cycloaddition Reactions Initiated from Bromoethyl or Vinyl Intermediates

The azide and vinyl derivatives synthesized from 1-(2-bromoethyl)-1H-indazole are key precursors for powerful ring-forming cycloaddition reactions, enabling the construction of complex heterocyclic systems.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and selectivity. nature.comresearchgate.net This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov

The azide derivative, 1-(2-azidoethyl)-1H-indazole, is an ideal substrate for this reaction. nih.govmdpi.com It can be reacted with a variety of terminal alkynes in the presence of a Cu(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield novel indazole-triazole hybrids. mdpi.comresearchgate.net This strategy has been successfully applied to link the indazole core to other molecular fragments, such as phenyl and coumarin-sulfonamide moieties. mdpi.commdpi.com

Table 3: Synthesis of Indazolyl-Triazole Hybrids via CuAAC Reaction

| Azide Precursor | Alkyne | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 1-(2-Azidoethyl)-6-nitro-1H-indazole | 1-Ethynylbenzene | 1-(2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethyl)-6-nitro-1H-indazole | 86% | mdpi.com |

| 1-(2-Azidoethyl)-6-nitro-1H-indazole | 1-Ethynyl-4-methylbenzene | 1-(2-(4-(p-Tolyl)-1H-1,2,3-triazol-1-yl)ethyl)-6-nitro-1H-indazole | 88% | mdpi.com |

| 1-(2-Azidoethyl)-6-nitro-1H-indazole | 1-Ethynyl-4-methoxybenzene | 1-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-6-nitro-1H-indazole | 85% | mdpi.com |

The 1-vinyl-1H-indazole derivatives obtained from the elimination reaction serve as excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.gov A notable example is their reaction with nitrile imines, which are transient 1,3-dipoles. nih.govmdpi.com

Nitrile imines can be generated in situ from the base-induced dehydrobromination of corresponding hydrazonoyl bromides. nih.gov These reactive species are then trapped by the vinyl group of the indazole derivative in a cycloaddition reaction to afford pyrazoline-fused indazole systems. nih.govmdpi.com This method provides a direct and efficient route to complex, multi-ring heterocyclic structures containing both indazole and pyrazoline motifs. nih.gov

Table 4: Synthesis of Indazolyl-Pyrazoline Derivatives via 1,3-Dipolar Cycloaddition

| Vinyl Indazole | Nitrile Imine Precursor | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 1-Vinyl-4-nitro-1H-indazole | Ethyl 2-bromo-2-(2-phenylhydrazono)acetate | Ethyl 1-(4-nitro-1H-indazol-1-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | 90% | nih.govmdpi.com |

| 1-Vinyl-6-nitro-1H-indazole | Ethyl 2-bromo-2-(2-phenylhydrazono)acetate | Ethyl 1-(6-nitro-1H-indazol-1-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | 92% | nih.govmdpi.com |

Advanced Functionalization of the Indazole Core

The strategic functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry and materials science. Beyond simple modifications, advanced methodologies allow for the introduction of complex molecular architectures, profoundly influencing the biological activity and physical properties of the resulting compounds. This section details sophisticated transformation pathways for 1-(2-bromoethyl)-1H-indazole, focusing on reactions that leverage the reactive bromoethyl moiety for carbon-carbon bond formation and electrochemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions Leveraging the Bromoethyl Moiety

The bromoethyl group of 1-(2-bromoethyl)-1H-indazole serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While cross-coupling reactions on the indazole ring itself are well-documented, the reactivity of the N-CH₂CH₂Br substituent offers a distinct pathway for molecular elaboration. ambeed.comambeed.com The primary alkyl bromide nature of this group makes it a suitable substrate for various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, although specific examples directly involving 1-(2-bromoethyl)-1H-indazole are not extensively reported in the literature. The general principles of these reactions, however, provide a strong basis for predicting its reactivity. nobelprize.org

In a typical Suzuki-Miyaura coupling, the carbon-bromine bond of the bromoethyl group would undergo oxidative addition to a palladium(0) catalyst. The subsequent transmetalation with an organoboron reagent (such as a boronic acid or ester), followed by reductive elimination, would yield the desired coupled product, extending the ethyl chain with an aryl, heteroaryl, or vinyl group. nih.govmdpi.com The choice of ligand, base, and solvent is critical to ensure efficient catalysis and prevent side reactions, such as β-hydride elimination.

The Heck reaction offers another avenue for functionalization, where the bromoethyl group can be coupled with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This reaction would introduce a substituted vinyl group at the terminus of the ethyl chain, providing a valuable synthetic intermediate for further transformations.

While direct Sonogashira coupling of alkyl bromides can be challenging, alternative copper-catalyzed methods, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been successfully employed with derivatives of 1-(2-bromoethyl)-1H-indazole. researchgate.net In these instances, the bromoethyl group is first converted to an azidoethyl group, which then readily participates in the "click" reaction with a terminal alkyne.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions of 1-(2-bromoethyl)-1H-indazole with various coupling partners, based on established methodologies for similar alkyl halides.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1-(2-arylethyl)-1H-indazole |

| Heck | R-CH=CH₂ | Pd(OAc)₂ / PPh₃ | 1-(4-substituted-but-3-en-1-yl)-1H-indazole |

| Sonogashira (via azide intermediate) | R-C≡CH | CuSO₄·5H₂O / Sodium Ascorbate | 1-(2-(4-substituted-1,2,3-triazol-1-yl)ethyl)-1H-indazole |

Electrochemical Functionalization Strategies

Electrochemical methods offer a powerful and sustainable alternative for the functionalization of organic molecules, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.govresearchgate.net For 1-(2-bromoethyl)-1H-indazole, electrochemical strategies can be envisioned to target the bromoethyl moiety, leading to novel transformations.

The electrochemical reduction of the carbon-bromine bond is a plausible pathway for functionalization. Studies on analogous compounds, such as 4-(ω-haloalkyl)pyridines, have shown that electrochemical reduction at a suitable cathode (e.g., gold or carbon) can lead to the formation of a radical or an anionic intermediate. researchgate.net This intermediate can then participate in a variety of follow-up reactions.

In the case of 1-(2-bromoethyl)-1H-indazole, cathodic reduction could generate the 1-(2-•ethyl)-1H-indazole radical. This radical could then undergo dimerization, react with a radical scavenger, or be further reduced to the corresponding carbanion. The carbanion, in turn, could be trapped by an electrophile present in the reaction medium.

Another potential electrochemical pathway involves the intramolecular cyclization of the bromoethyl chain onto the indazole ring, although this would likely require specific substitution patterns on the indazole core to be favorable. The electrochemical behavior of N-alkylated nitroindazoles has been studied, indicating that the electronic properties of the indazole ring can influence the electrochemical processes. researchgate.net

The table below outlines hypothetical electrochemical functionalization strategies for 1-(2-bromoethyl)-1H-indazole based on the known reactivity of similar haloalkyl-substituted N-heterocycles.

| Electrochemical Method | Proposed Intermediate | Potential Outcome/Product | Key Parameters |

|---|---|---|---|

| Cathodic Reduction | Radical: 1-(2-•ethyl)-1H-indazole | Dimerization: 1,4-di(1H-indazol-1-yl)butane | Electrode material, potential, solvent |

| Cathodic Reduction | Anion: 1-(2-⁻ethyl)-1H-indazole | Protonation or reaction with an electrophile | Proton source, presence of electrophiles |

| Oxidative C-H Alkylation (indirect) | Generation of an alkyl radical from an external source | Alkylation at a C-H position of the indazole ring | Electrode material, mediator, alkyl source |

It is important to note that the specific outcomes of these electrochemical reactions would be highly dependent on the experimental conditions, including the electrode material, supporting electrolyte, solvent, and any additives present in the electrochemical cell. cardiff.ac.uk Further research is necessary to fully explore and optimize these electrochemical functionalization strategies for 1-(2-bromoethyl)-1H-indazole.

Mechanistic and Theoretical Investigations of 1 2 Bromoethyl 1h Indazole Reactivity

Computational Chemistry Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool for understanding the intricacies of chemical reactions involving indazole derivatives. By modeling the electronic structure and energies of molecules, DFT provides insights into reaction pathways, transition states, and the factors governing selectivity.

Analysis of Indazole Tautomeric Equilibria (1H-Indazole vs. 2H-Indazole) and its Impact on Reactivity

The indazole ring exhibits annular tautomerism, existing as two primary forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole. nih.gov Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govnih.govd-nb.info Quantum mechanical calculations have shown that 1H-indazole is energetically more stable than its 2H-indazole counterpart by approximately 4-5 kcal/mol. wuxibiology.comresearchgate.net This energy difference is a critical factor in determining the regioselectivity of reactions such as N-alkylation.

For a reaction to occur at the N1 position, the more stable 1H-tautomer must first convert to the higher-energy 2H-tautomer, which introduces an additional energy barrier. wuxibiology.com This tautomeric equilibrium significantly influences the reaction kinetics, often favoring reactions at the N2 position, which can proceed directly from the more abundant and stable 1H-tautomer. The relative stability of the tautomers can be influenced by substituents on the indazole ring. wuxibiology.comresearchgate.net

Table 1: Calculated Relative Energies of 1H- and 2H-Indazole Tautomers

| Substitution at C3 | Relative Energy (kcal/mol) of 2H-tautomer vs. 1H-tautomer |

|---|---|

| H | 4.46 wuxibiology.com |

| Phenyl | ~4 wuxibiology.com |

| Methoxycarbonyl | ~4 wuxibiology.com |

| Bromo | ~4 wuxibiology.com |

| Iodo | ~4 wuxibiology.com |

This table showcases the consistent energetic preference for the 1H-tautomer across different substituted indazoles, a key factor in their reactivity.

Detailed Analysis of N-Alkylation Regioselectivity: Energy Profiles and Transition State Structures

DFT calculations are instrumental in mapping the energy profiles of competing N1- and N2-alkylation pathways. These profiles illustrate the energy changes as reactants proceed through transition states to form products. The activation energy, or the energy barrier to reach the transition state, is a key determinant of reaction rate and selectivity.

Transition state analysis provides a snapshot of the molecular geometry at the peak of the energy profile. The structure of the transition state, including bond lengths and angles, offers crucial information about the reaction mechanism.

Elucidation of Non-Covalent Interactions and Chelation Effects in Regiodiscrimination

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a subtle yet significant role in directing the regioselectivity of indazole alkylation. wuxibiology.combeilstein-journals.org DFT studies can visualize and quantify these interactions.

For example, in the N2-alkylation of 3-substituted indazoles, NCIs can stabilize the transition state. In the case of methyl indazole-3-carboxylate, a strong hydrogen bond between the carbonyl oxygen and the iminium hydrogen in the N2 transition state was identified, leading to a substantial energy difference favoring N2-alkylation. wuxibiology.com Similarly, for 3-iodoindazole, an electrostatic interaction akin to a halogen bond between the iodine atom and the imine hydrogen stabilizes the N2 transition state. wuxibiology.com

Conversely, chelation effects can favor N1-alkylation. In the presence of certain metal cations like Cs+, a chelation mechanism involving the N2-atom and an oxygen atom of a C3-substituent can direct the alkylating agent to the N1 position. nih.govbeilstein-journals.org

Table 2: Influence of Non-Covalent Interactions on N-Alkylation Regioselectivity

| Substrate | Interaction Type | Favored Position | Reference |

|---|---|---|---|

| Methyl indazole-3-carboxylate | Hydrogen Bond | N2 | wuxibiology.com |

| 3-Iodoindazole | Halogen Bond | N2 | wuxibiology.com |

| 3-Phenylindazole | C-H···π Interaction | N2 | wuxibiology.com |

This table highlights how specific non-covalent interactions can steer the alkylation to either the N1 or N2 position, demonstrating the nuanced control these forces exert.

Reaction Kinetic Studies and Identification of Rate-Determining Steps

While computational studies provide a theoretical framework, experimental reaction kinetics are essential for validating these models and identifying the rate-determining step of a reaction. For the alkylation of indazoles, kinetic studies can help to quantify the influence of factors like temperature, solvent, and base strength on the reaction rate and regioselectivity.

For example, the alkylation of 6-methoxy-4-nitro-1H-indazole with 1,2-dibromoethane (B42909) shows a strong dependence on the base used, indicating that the deprotonation of the indazole is a crucial step in the reaction mechanism. By monitoring the concentration of reactants and products over time, the rate law can be determined, providing insights into the molecularity of the rate-determining step.

Mechanistic Elucidation of Radical Pathways in Oxidative and Electrochemical Transformations

Indazole derivatives can also undergo reactions through radical pathways, particularly in oxidative and electrochemical transformations. bohrium.comnih.gov Mechanistic studies, often supported by DFT calculations, suggest that these reactions can proceed via single electron transfer (SET) processes. bohrium.com

For instance, the silver(I)-mediated intramolecular oxidative C-H amination to form 1H-indazoles is proposed to occur through a radical intermediate. bohrium.com The use of radical scavengers in such reactions can significantly decrease the reaction efficiency, providing experimental evidence for a radical mechanism. bohrium.com Similarly, DFT calculations have been employed to investigate radical chain mechanisms in the synthesis of 2H-indazoles. nih.gov

Implicit and Explicit Solvent Models in Computational Mechanistic Analysis

The solvent can have a profound effect on reaction mechanisms and selectivity. Computational models account for solvent effects in two primary ways: implicitly and explicitly. mdpi.comresearchgate.netdergipark.org.tr

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.commdpi.com This approach is computationally efficient and often provides a good approximation of bulk solvent effects. dergipark.org.tr

Explicit solvent models involve including a number of individual solvent molecules in the computational model. researchgate.net This method is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding, that may be crucial for accurately describing the reaction mechanism, particularly in protic solvents. researchgate.net The choice between implicit and explicit models depends on the specific reaction and the level of accuracy required.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 1-(2-bromoethyl)-1H-indazole. Through a combination of one- and two-dimensional experiments, NMR allows for the precise assignment of the bromoethyl group to the N1 position of the indazole ring, a critical distinction from its N2 isomer.

Application of Heteronuclear Multiple Bond Correlation (HMBC) for N1/N2 Differentiation

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful two-dimensional NMR technique that is crucial for distinguishing between N1 and N2 substituted indazoles. This experiment detects long-range correlations (typically over two or three bonds) between carbon and hydrogen atoms. For 1-(2-bromoethyl)-1H-indazole, the key diagnostic correlation is observed between the protons of the methylene (B1212753) group adjacent to the nitrogen (H-1') and the C7a carbon atom of the indazole ring. A correlation is also seen between the H-1' protons and the C3 carbon. The presence of these specific correlations unequivocally confirms that the bromoethyl substituent is located at the N1 position, as such a through-bond coupling would not be observed for the N2 isomer.

Table 1: Key HMBC Correlations for 1-(2-bromoethyl)-1H-indazole

| Correlating Protons | Correlating Carbons | Significance of Correlation |

|---|---|---|

| H-1' (N-CH₂) | C7a, C3 | Confirms the attachment of the ethyl group to the N1 position. |

| H-3 | C7a, C4 | Confirms the integrity of the indazole ring structure. |

Utilization of Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides complementary evidence for the regiochemical assignment by detecting through-space interactions between protons that are in close proximity. In the case of 1-(2-bromoethyl)-1H-indazole, a definitive NOESY correlation is observed between the protons of the N1-methylene group (H-1') and the H-7 proton of the indazole's benzene (B151609) ring. This spatial closeness is only geometrically possible for the N1-isomer, thereby providing strong, independent confirmation of the structure.

Table 2: Key NOESY Correlation for 1-(2-bromoethyl)-1H-indazole

| Interacting Protons | Significance of Correlation |

|---|

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula and Isotopic Pattern Confirmation.

High-Resolution Mass Spectrometry (HRMS) is employed to ascertain the precise molecular formula of 1-(2-bromoethyl)-1H-indazole by measuring its mass-to-charge ratio with exceptional accuracy. The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed formula (C₉H₉BrN₂), and a close match confirms the elemental composition. Furthermore, the presence of a single bromine atom is definitively confirmed by the characteristic isotopic pattern it produces. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive pair of peaks (M and M+2) of almost identical intensity in the mass spectrum, providing a clear signature for the presence of bromine in the molecule.

Table 3: HRMS Data for 1-(2-bromoethyl)-1H-indazole

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉BrN₂ | |

| Calculated Mass [M+H]⁺ | 225.0025 | |

| Observed Mass [M+H]⁺ | ~225.0024 |

Vibrational Spectroscopy (Fourier-Transform Infrared - FT-IR) for Key Functional Group Identification.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the 1-(2-bromoethyl)-1H-indazole molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. The resulting spectrum contains characteristic absorption bands that correspond to the stretching and bending of specific bonds, such as the aromatic C-H, aliphatic C-H, C=N, C=C, and C-Br bonds, confirming their presence in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for 1-(2-bromoethyl)-1H-indazole

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Corresponding Functional Group | Reference |

|---|---|---|---|

| 3150-3000 | C-H stretch | Aromatic C-H | |

| 2980-2850 | C-H stretch | Aliphatic C-H (in CH₂) | |

| ~1625 | C=N stretch | Indazole ring system | |

| ~1510, 1460 | C=C stretch | Aromatic ring |

Synthetic Utility of 1 2 Bromoethyl 1h Indazole As an Intermediate and Its Non Biomedical Applications

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

The chemical structure of 1-(2-bromoethyl)-1H-indazole, featuring a reactive bromoethyl group attached to the indazole nucleus, makes it a highly useful building block in organic synthesis. The presence of the bromine atom, a good leaving group, facilitates a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups and the extension of the molecule's carbon skeleton, thereby enabling the construction of complex organic architectures.

Organic chemists can leverage the reactivity of the bromoethyl moiety to engage in reactions with a wide array of nucleophiles, such as amines, thiols, and carbanions. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. For instance, reaction with a primary or secondary amine would yield an N-substituted indazole derivative, while reaction with a thiol would produce a thioether. Such transformations are fundamental in the stepwise assembly of intricate molecular frameworks.

The indazole ring system itself can also be a site for further functionalization, although the primary reactivity of 1-(2-bromoethyl)-1H-indazole as a building block is centered on the bromoethyl chain. The ability to introduce a two-carbon spacer with a terminal functional group (derived from the initial bromine) provides a strategic advantage in the design and synthesis of target molecules with specific spatial arrangements and properties.

While specific, non-biomedical examples of complex architectures derived from 1-(2-bromoethyl)-1H-indazole are not extensively detailed in publicly available literature, the fundamental principles of its reactivity underscore its potential. The following table illustrates the types of reactions and the resulting products that can be anticipated from using this compound as a building block.

| Nucleophile | Reaction Type | Product Class | Potential Application Area |

| Primary/Secondary Amine | Nucleophilic Substitution | N-Substituted Aminoethyl-Indazole | Ligand Synthesis |

| Thiol | Nucleophilic Substitution | Thioether | Precursor for sulfur-containing polymers |

| Cyanide | Nucleophilic Substitution | Nitrile | Intermediate for carboxylic acids, amines |

| Malonic Ester Enolate | Alkylation | Substituted Malonic Ester | Intermediate for complex carboxylic acids |

Development of Novel Methodologies for the Preparation of Diverse Indazole-Based Scaffolds

The unique reactivity of 1-(2-bromoethyl)-1H-indazole also positions it as a key starting material in the development of novel synthetic methodologies for accessing a variety of indazole-based scaffolds. nih.gov Methodologies in organic synthesis are often developed around versatile intermediates that can be elaborated into a library of related compounds through a series of reliable and efficient reactions.

For example, the bromoethyl group can be transformed into other functional groups, which then serve as handles for further chemical manipulation. One such transformation could be the elimination of HBr to form 1-vinyl-1H-indazole. This vinyl-indazole derivative would be a valuable monomer for polymerization reactions or a participant in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems.

Furthermore, the development of metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. While not specifically documented for 1-(2-bromoethyl)-1H-indazole in the context of non-biomedical applications, it is conceivable that the bromine atom could participate in certain cross-coupling reactions, although alkyl halides are generally less reactive than aryl or vinyl halides in many standard cross-coupling protocols. However, advancements in catalysis could enable such transformations, opening up new avenues for the synthesis of novel indazole derivatives.

The following table outlines potential synthetic transformations that could form the basis of new methodologies starting from 1-(2-bromoethyl)-1H-indazole.

| Transformation | Reagents/Conditions | Resulting Intermediate | Potential for Scaffold Diversity |

| Elimination | Strong Base (e.g., t-BuOK) | 1-Vinyl-1H-indazole | Access to polymers and cycloadducts |

| Conversion to Azide (B81097) | Sodium Azide | 1-(2-azidoethyl)-1H-indazole | Precursor for triazoles via "click" chemistry |

| Conversion to Phosphonium Salt | Triphenylphosphine | Indazolylethyl)triphenylphosphonium bromide | Reagent for Wittig reactions to form alkenes |

Emerging Applications in Materials Science

The electronic and photophysical properties of the indazole ring system have led to its exploration in the field of materials science. While research in this area is still emerging, there are promising indications for the use of indazole derivatives, including those accessible from 1-(2-bromoethyl)-1H-indazole, in advanced materials.

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its various layers. Indazole-containing compounds have been investigated as potential components of OLEDs. Specifically, 1H-indazole N-oxides have been synthesized and utilized as precursors for organic light-emitting diodes. This suggests that the indazole core has favorable electronic properties for such applications.

While direct use of 1-(2-bromoethyl)-1H-indazole in OLEDs is not reported, its role as a synthetic intermediate is crucial. It can be used to synthesize more complex indazole derivatives that are specifically designed for OLED applications. For example, it could be used to attach the indazole moiety to other aromatic or charge-transporting groups, creating molecules with tailored electronic and photophysical properties suitable for use as emitters, hosts, or charge-transport materials in OLED devices. The bromoethyl group allows for the covalent linking of the indazole unit into a larger molecular architecture designed to optimize luminescence and charge-carrier mobility.

The incorporation of functional small molecules into polymer matrices is a common strategy to enhance the properties of the resulting material. These properties can include thermal stability, conductivity, and optical characteristics. The 1-(2-bromoethyl)-1H-indazole molecule could be utilized in this context in a few ways.

Firstly, it could be physically blended with a polymer. However, a more robust approach is to chemically incorporate the indazole unit into the polymer structure. The reactive bromoethyl group of 1-(2-bromoethyl)-1H-indazole provides a handle for grafting it onto a pre-existing polymer chain that has nucleophilic sites. Alternatively, it could be converted into a polymerizable monomer, for instance, by converting the bromoethyl group to a vinyl or acrylate (B77674) group. This monomer could then be copolymerized with other monomers to create a polymer with pendant indazole groups.

The presence of the indazole moiety within the polymer matrix could impart specific properties. For example, the aromatic and polar nature of the indazole ring might enhance the thermal stability or alter the dielectric properties of the polymer. Furthermore, the indazole group could act as a site for further post-polymerization modification, allowing for the fine-tuning of the material's properties. While specific research on the integration of 1-(2-bromoethyl)-1H-indazole into polymer matrices for non-biomedical applications is not prominent in the available literature, the chemical principles supporting this potential application are well-established in polymer chemistry.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-bromoethyl)-1H-indazole, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves functionalization of the indazole core via alkylation. For example, 1H-indazole derivatives can be synthesized using a Mannich base reaction with piperazine, followed by bromoethylation. Key steps include:

- Reacting indazole with a Mannich base (e.g., piperazine and formaldehyde) under reflux to form 3-(piperazin-1-ylmethyl)-1H-indazole .

- Subsequent bromoethylation using ethyl 2-bromoacetate or analogous reagents in ethanol under reflux .

- Critical conditions: Solvent choice (ethanol for hydrazine hydrate reactions), temperature control (reflux at ~80°C), and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are essential for confirming the structure of 1-(2-bromoethyl)-1H-indazole, and what spectral features are diagnostic?

- Methodological Answer :

- 1H NMR : Diagnostic signals include the aromatic protons of the indazole ring (e.g., H7 at δ 7.35 ppm as a doublet, J = 8 Hz) and the bromoethyl group (e.g., -CH2-Br as a triplet at δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Stretching vibrations for C-Br (~550–600 cm⁻¹) and N-H bonds (~3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 251 for C9H10BrN3) and fragmentation patterns validate the molecular formula .

Q. What are the critical storage conditions for 1-(2-bromoethyl)-1H-indazole to prevent degradation, and how should its stability be monitored?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to minimize bromine dissociation and hydrolysis .

- Monitor stability via periodic HPLC analysis (e.g., using a reverse-phase C18 column) to detect degradation products like indazole or ethyl bromide .

Advanced Research Questions

Q. How can researchers optimize the yield of 1-(2-bromoethyl)-1H-indazole when scaling up the reaction, considering potential side reactions?

- Methodological Answer :

- Side Reaction Mitigation : Use excess bromoethylating agent (1.5–2.0 eq.) to drive the reaction to completion, as competing hydrolysis or elimination (e.g., forming ethylene) may occur .

- Solvent Optimization : Replace ethanol with aprotic solvents (e.g., DMF) to reduce nucleophilic interference and improve alkylation efficiency .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes thermal decomposition of the bromoethyl group .

Q. What strategies are recommended for resolving contradictions in NMR data, such as unexpected splitting or integration values, during the characterization of 1-(2-bromoethyl)-1H-indazole derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers .

- 2D-COSY/HMBC : Assign ambiguous peaks by correlating proton-proton couplings (COSY) or long-range carbon-proton interactions (HMBC) .

- Deuterated Solvent Screening : Use solvents like DMSO-d6 to shift exchangeable protons (e.g., NH) and simplify splitting patterns .

Q. How can HPLC methods be adapted to assess the purity of 1-(2-bromoethyl)-1H-indazole in complex reaction mixtures, and what columns are suitable?

- Methodological Answer :

- Column Selection : Use a Newcrom R1 reverse-phase column (C18, 4.6 × 150 mm, 5 µm) for optimal separation .

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) from 30% to 70% acetonitrile over 20 minutes resolves bromoethyl derivatives from indazole precursors .

- Detection : UV absorbance at 254 nm (for indazole’s aromatic π→π* transitions) ensures sensitivity .

Q. In biological activity studies, how should researchers design assays to evaluate the antimicrobial potential of 1-(2-bromoethyl)-1H-indazole derivatives, and what control experiments are necessary?

- Methodological Answer :

- Assay Design : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) .

- Data Validation : Perform minimum inhibitory concentration (MIC) assays in triplicate, with statistical analysis (e.g., ANOVA) to confirm significance. Cross-validate with cytotoxicity assays (e.g., MTT on mammalian cells) to exclude non-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.